![molecular formula C21H23N3O3S2 B2990671 (2-(ethylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone CAS No. 496777-81-2](/img/structure/B2990671.png)
(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone
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Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole and piperidine rings are likely to be planar due to the sp2 hybridization of their constituent atoms, while the ethylthio group and the phenyl ring attached to the methanone group would add some three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its various functional groups. For instance, the benzimidazole ring could potentially undergo electrophilic substitution reactions, while the piperidine ring could act as a nucleophile in reactions with suitable electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it’s likely to be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the molecule .Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets could be diverse and dependent on the specific biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biological activity of the compound.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its absorption and distribution .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, the effects could potentially be diverse and dependent on the specific biological activity .
Safety and Hazards
properties
IUPAC Name |
(2-ethylsulfanylbenzimidazol-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-2-28-21-22-18-8-4-5-9-19(18)24(21)20(25)16-10-12-17(13-11-16)29(26,27)23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBCZEITYJRWMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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